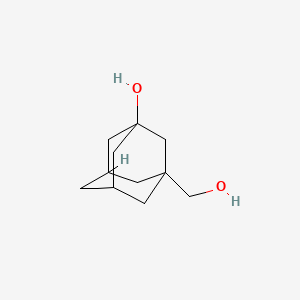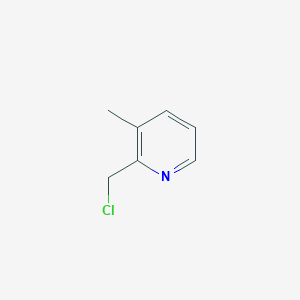
2-(Chloromethyl)-3-methylpyridine
Descripción general
Descripción
2-(Chloromethyl)-3-methylpyridine is a chemical compound with the empirical formula C6H6ClN . It is also known as 2-Picolyl chloride hydrochloride . It is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3-methylpyridine or similar compounds often involves the reaction of chloromethyl group . For instance, the new thioether compound with benzimidazole moiety is the critical reaction intermediate of the anti-ulcer drug lansoprazole . Another example is the reaction of 2- (chloromethyl)-pyridine derivatives with 1- (4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide .Aplicaciones Científicas De Investigación
Synthesis and Purification
- Separation and Purification Methods: 2-(Chloromethyl)-3-methylpyridine and its derivatives are used as intermediates in various pharmaceuticals and pesticides. Techniques like extraction, distillation, and chromatography are employed to achieve high purity levels. For example, a study demonstrated the use of these methods to achieve over 99% purity in photochlorinated products of 3-methylpyridine (Su Li, 2005).
Chemical Reactions and Synthesis
- Involvement in Photochemical Reactions: 2-(Chloromethyl)-3-methylpyridine derivatives participate in photochemical reactions, such as dimerization, under ultraviolet irradiation (E. Taylor & R. O. Kan, 1963).
- Role in Efficient Synthesis Processes: This compound is crucial in the synthesis of nicotine insecticides like imidacloprid and acetamiprid. Innovative methods like microreaction systems have been developed to improve safety and efficiency in its production (Fu-Ning Sang, Jinpei Huang, & Jianhong Xu, 2020).
Applications in Medicinal Chemistry
- Intermediates in Drug Synthesis: Derivatives of 2-(Chloromethyl)-3-methylpyridine are used in the synthesis of various pharmaceutical compounds. For instance, they are employed in the preparation of cognition-enhancing drugs (J. Pesti et al., 2000).
Use in Agrochemicals
- Pesticide Intermediates: Several derivatives, such as 2-chloro-5-chloromethylpyridine, are synthesized and applied as intermediates in the production of pesticides. These compounds are crucial for the development of nicotine-based pesticides (Yang Yi, 2005).
Propiedades
IUPAC Name |
2-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHBXNPVQOISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516694 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methylpyridine | |
CAS RN |
4377-43-9 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

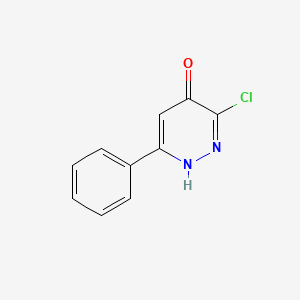
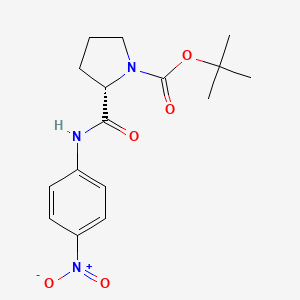
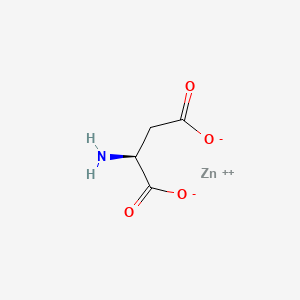
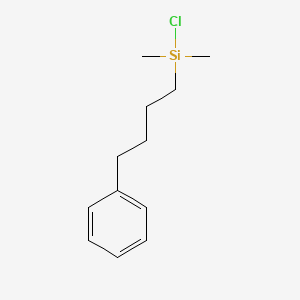
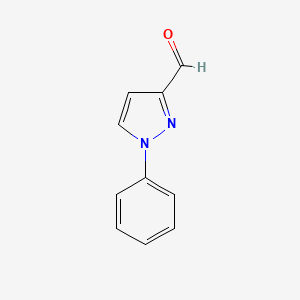
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
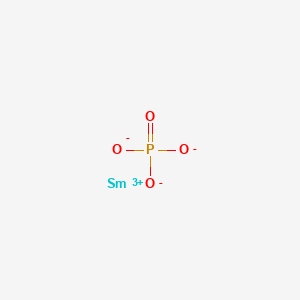
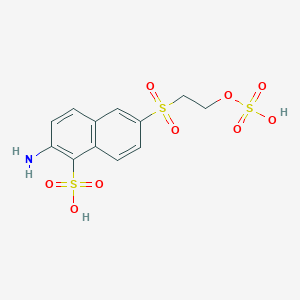
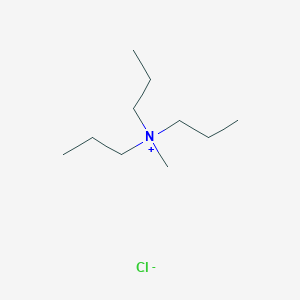

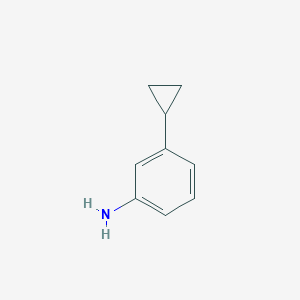
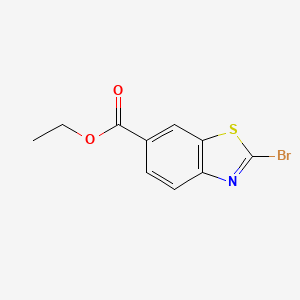
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
